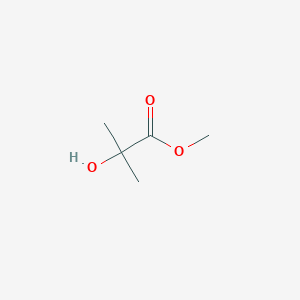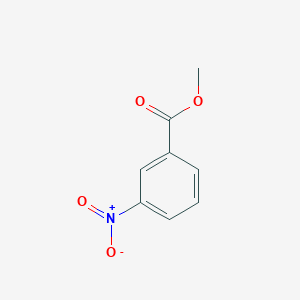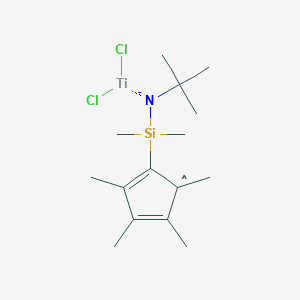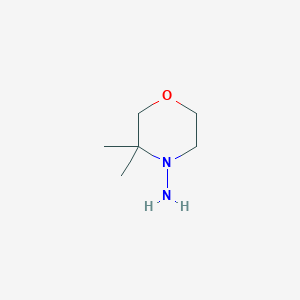
Acide 1-naphtyloxyacétique
Vue d'ensemble
Description
L’acide naphtyloxyacetique est une hormone végétale synthétique appartenant à la classe des auxines. Elle est principalement utilisée pour favoriser la croissance des racines, encourager la nouaison des fruits et prévenir la chute prématurée des fruits dans diverses cultures fruitières telles que les pommes, les poires, les prunes et les cerises . Le composé est modérément soluble dans l’eau et n’est pas considéré comme persistant dans l’environnement .
Applications De Recherche Scientifique
Naphthyloxyacetic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of synthetic auxins and their interactions with plant receptors . In biology, it plays a crucial role in plant growth regulation, particularly in the development of roots and fruit set . In medicine, naphthyloxyacetic acid derivatives are being explored for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties . Industrially, it is used in agriculture to enhance crop yields and improve fruit quality .
Mécanisme D'action
Le mécanisme d’action de l’acide naphtyloxyacetique implique son interaction avec des récepteurs végétaux spécifiques, conduisant à l’activation de diverses voies de signalisation qui régulent la croissance et le développement des plantes . Le composé mime l’hormone végétale naturelle auxine, se liant aux récepteurs de l’auxine et déclenchant une cascade d’événements moléculaires qui se traduisent par l’élongation, la division et la différenciation des cellules . Ce processus favorise en fin de compte la croissance des racines, la nouaison des fruits et d’autres processus liés à la croissance chez les plantes .
Analyse Biochimique
Biochemical Properties
1-Naphthoxyacetic acid has been identified as a specific inhibitor of auxin influx transport . It interacts with the AUX1/LAX importer, a key component in the auxin transport system . This interaction disrupts the formation of auxin gradient from developing leaves to tips, thereby affecting various plant growth and developmental processes .
Cellular Effects
1-Naphthoxyacetic acid has significant effects on various types of cells and cellular processes. It plays a crucial role in lateral root formation, trichoblast polarization, and root hair elongation . It also influences cell function by modulating responses to auxin, ethylene, and cytokinins .
Molecular Mechanism
At the molecular level, 1-Naphthoxyacetic acid exerts its effects by inhibiting the AUX1/LAX importer, thereby disrupting the auxin influx . This disruption affects the intercellular auxin concentration gradient, which plays a crucial role in the regulation of auxin action . The disruption of this gradient can lead to changes in gene expression and enzyme activity .
Metabolic Pathways
1-Naphthoxyacetic acid is involved in the auxin biosynthesis and inactivation pathway
Transport and Distribution
1-Naphthoxyacetic acid is transported and distributed within cells and tissues via the AUX1/LAX importer . This importer plays a crucial role in the auxin polar transport system, which is responsible for the generation of the intercellular auxin concentration gradient .
Subcellular Localization
The subcellular localization of 1-Naphthoxyacetic acid is likely associated with the AUX1/LAX importer, which is located at the plasma membrane
Méthodes De Préparation
L’acide naphtyloxyacetique peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction du naphtol avec l’acide chloroacétique en présence d’une base . Cette réaction nécessite généralement des conditions contrôlées, notamment des températures et des niveaux de pH spécifiques, pour obtenir des rendements optimaux. Les méthodes de production industrielle impliquent souvent des processus similaires, mais elles sont mises à l’échelle pour accueillir des quantités plus importantes et peuvent inclure des étapes de purification supplémentaires pour garantir la pureté du produit final .
Analyse Des Réactions Chimiques
L’acide naphtyloxyacetique subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium et des réducteurs tels que le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation de l’acide naphtyloxyacetique peut conduire à la formation de dérivés de la naphtoquinone, tandis que la réduction peut donner des alcools naphtylés .
Applications de la recherche scientifique
L’acide naphtyloxyacetique a une large gamme d’applications dans la recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier le comportement des auxines synthétiques et leurs interactions avec les récepteurs végétaux . En biologie, il joue un rôle crucial dans la régulation de la croissance des plantes, en particulier dans le développement des racines et la nouaison des fruits . En médecine, les dérivés de l’acide naphtyloxyacetique sont explorés pour leurs effets thérapeutiques potentiels, notamment leurs propriétés anti-inflammatoires et anticancéreuses . Sur le plan industriel, il est utilisé en agriculture pour améliorer les rendements des cultures et la qualité des fruits .
Comparaison Avec Des Composés Similaires
L’acide naphtyloxyacetique est similaire à d’autres auxines synthétiques, telles que l’acide indole-3-acétique et l’acide 2,4-dichlorophénoxyacétique . Elle est unique dans ses applications spécifiques et ses effets sur certaines cultures fruitières. Alors que l’acide indole-3-acétique est une auxine naturelle, l’acide naphtyloxyacetique est synthétique et a été adaptée pour des utilisations agricoles spécifiques . De plus, l’acide naphtyloxyacetique est moins toxique et plus respectueux de l’environnement que l’acide 2,4-dichlorophénoxyacétique, ce qui en fait un choix préféré pour certaines applications .
Composés similaires
- Acide indole-3-acétique
- Acide 2,4-dichlorophénoxyacétique
- Acide 1-naphtylacetique
- Acide 2-naphtylacetique
Propriétés
IUPAC Name |
2-naphthalen-1-yloxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRYSOFWKRRLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183911 | |
| Record name | 1-Naphthoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2976-75-2 | |
| Record name | Naphthoxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2976-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002976752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthoxyacetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08286 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2976-75-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-naphthyloxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NAPHTHOXYACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QI2464POA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4-diacetyloxy-2,8,11-trihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate](/img/structure/B147204.png)






